molecular formula C15H20ClN3O B2573038 5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide CAS No. 2191403-49-1

5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide

Cat. No. B2573038
CAS RN: 2191403-49-1
M. Wt: 293.8
InChI Key: WWUQIJPHRNLWHP-UHFFFAOYSA-N
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Description

The compound “5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The various substituents (chloro, cyano, ethyl, and ethylbutyl groups) would be attached to this ring.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyridine derivatives are known to undergo a variety of chemical reactions. For example, they can participate in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyridine derivatives are generally stable and have a strong, unpleasant odor .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a catalyst, it would likely facilitate a chemical reaction by lowering the activation energy or changing the mechanism of the reaction .

Safety and Hazards

As with any chemical compound, handling “5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

5-chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c1-4-11(5-2)10-19(6-3)15(20)13-8-7-12(16)14(9-17)18-13/h7-8,11H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUQIJPHRNLWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN(CC)C(=O)C1=NC(=C(C=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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